Lipophilicity (XLogP3) Head-to-Head: Phthalazine-1-carboxamide vs. Quinoxaline-2-carboxamide
Phthalazine-1-carboxamide exhibits a computed XLogP3 of 0.4, approximately 1.0 log unit lower than the measured LogP of 1.43 for the isomeric quinoxaline-2-carboxamide (identical molecular formula C9H7N3O, identical MW 173.17) [1]. This translates to roughly a 10-fold difference in octanol-water partition coefficient, indicating that the phthalazine isomer is substantially more hydrophilic. The lower XLogP3 of 0.4 falls within the optimal range for CNS drug-likeness (typically XLogP3 < 3), while the quinoxaline isomer's LogP of 1.43 reflects higher membrane permeability potential but also increased risk of non-specific binding and poorer aqueous solubility. This difference arises solely from the repositioning of the two annular nitrogen atoms—phthalazine places them at positions 2 and 3 (adjacent), whereas quinoxaline places them at 1 and 4 (para-like)—which alters the electronic distribution and dipole moment of the heterocyclic core [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (computed by PubChem 2025) |
| Comparator Or Baseline | Quinoxaline-2-carboxamide (CAS 5182-90-1): LogP = 1.43 (measured) |
| Quantified Difference | ΔLogP ≈ 1.03 (~10.7-fold difference in partition coefficient) |
| Conditions | Computed XLogP3 (PubChem 2.2) for target; vendor-reported LogP for comparator; both compounds share identical molecular formula C9H7N3O and MW 173.17 g/mol |
Why This Matters
A 10-fold difference in lipophilicity between isomeric building blocks directly impacts aqueous solubility, chromatographic purification behaviour, and the physicochemical profile of any downstream library compounds—selecting the wrong isomer introduces an uncontrolled variable in SAR campaigns.
- [1] PubChem Compound Summary CID 15271577, 1-Phthalazinecarboxamide. Computed XLogP3 = 0.4. National Center for Biotechnology Information, 2025. View Source
